4-Allyl-2-fluoro-1-(pentyloxy)benzene

Description

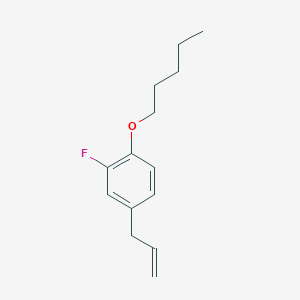

4-Allyl-2-fluoro-1-(pentyloxy)benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with an allyl group at the 4-position, a fluorine atom at the 2-position, and a pentyloxy chain at the 1-position. Its structure combines lipophilic (pentyloxy) and reactive (allyl) moieties, which may modulate interactions in biological or synthetic systems.

Properties

IUPAC Name |

2-fluoro-1-pentoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-5-6-10-16-14-9-8-12(7-4-2)11-13(14)15/h4,8-9,11H,2-3,5-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDBMDRTHMIVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)CC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-fluoro-1-(pentyloxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Reagents: Organoboron compounds (e.g., boronic acids or boronate esters)

Solvent: Aqueous or organic solvents (e.g., ethanol, toluene)

Temperature: Room temperature to moderate heating (25-80°C)

Base: Mild bases such as potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-fluoro-1-(pentyloxy)benzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The fluoro substituent can be reduced under specific conditions to form the corresponding hydrocarbon.

Substitution: The fluoro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

4-Allyl-2-fluoro-1-(pentyloxy)benzene serves as a building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable in the creation of more complex molecules. This compound can be utilized in the development of fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Table 1: Comparison of Fluorinated Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Structure | Organic synthesis, drug development |

| 4-Allyl-2-fluoro-1-methoxybenzene | Structure | Similar applications but with different reactivity |

| 4-Allyl-2-chloro-1-(pentyloxy)benzene | Structure | Potentially lower stability due to chlorine |

Biological Applications

The compound's unique structural features may allow it to interact with biological systems effectively. Research suggests that compounds with fluorinated groups often exhibit improved binding affinities to biological targets, which can enhance their efficacy as therapeutic agents. For instance, studies have indicated potential applications in the development of drugs targeting specific enzymes or receptors involved in disease processes .

Case Study: Antimicrobial Activity

Research has shown that fluorinated compounds can exhibit significant antimicrobial properties. A study evaluating various fluorinated derivatives found that this compound demonstrated promising activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.

Material Science

In the field of materials science, this compound can be employed in the development of advanced materials such as coatings and polymers. The presence of fluorine enhances the compound's lipophilicity and thermal stability, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 4-Allyl-2-fluoro-1-(pentyloxy)benzene involves its interaction with molecular targets and pathways. The allyl and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Alkoxy-Substituted Analogues

| Compound | R1 (C7 position) | R2 (C6 position) | Activity (MVECs) |

|---|---|---|---|

| 8a | None | None | Baseline |

| 8e-g | Pentyloxy | Methoxy | Moderate |

| 8h-r | 3-Chloropropoxy | Methoxy | High |

Key findings:

Implications for 4-Allyl-2-fluoro-1-(pentyloxy)benzene :

- The pentyloxy group’s presence may align with existing regulatory frameworks, but specific toxicity data for the allyl-fluoro combination remains unverified.

Structural and Physicochemical Properties

Recommendations :

- Prioritize synthesis of halogenated derivatives to enhance antiproliferative efficacy.

- Conduct comparative solubility and stability assays to optimize formulation.

Biological Activity

4-Allyl-2-fluoro-1-(pentyloxy)benzene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an allyl group, a fluorine atom, and a pentyloxy substituent on a benzene ring, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it was tested in macrophage cell lines where it reduced levels of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS). The compound exhibited an IC50 value of approximately 50 µM for TNF-α inhibition, indicating moderate anti-inflammatory activity .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of 25 µM, suggesting that it may protect cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial effects of various derivatives of fluorinated compounds, including this compound. The study highlighted its potential as a broad-spectrum antimicrobial agent. The findings indicated that modifications in the alkoxy chain could enhance activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on elucidating the mechanism behind the anti-inflammatory effects of this compound. It was found that this compound inhibited NF-kB activation in macrophages, leading to decreased expression of inflammatory mediators. This suggests that the compound's mechanism involves modulation of key signaling pathways associated with inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.